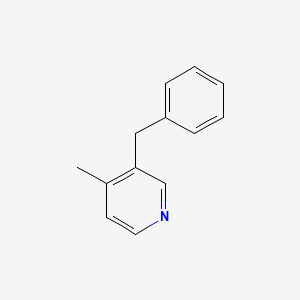

3-Benzyl-4-methylpyridine

Description

Properties

CAS No. |

5191-55-9 |

|---|---|

Molecular Formula |

C13H13N |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

3-benzyl-4-methylpyridine |

InChI |

InChI=1S/C13H13N/c1-11-7-8-14-10-13(11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |

InChI Key |

VJBXDBWLDQDBPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Data for 3-Benzyl-4-methylpyridine: A Search for Experimental Evidence

A comprehensive search for experimental spectroscopic data for the compound 3-Benzyl-4-methylpyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), did not yield specific datasets for this molecule within publicly available resources. While spectroscopic information for related compounds such as various substituted pyridines, benzylpyridines, and methylpyridines is accessible, data for the precise 3-benzyl-4-methyl substitution pattern on the pyridine ring could not be located.

This report outlines the general methodologies for obtaining such data and presents a conceptual framework for the expected spectroscopic characteristics based on the analysis of similar structures.

Experimental Protocols

The acquisition of spectroscopic data for a compound like this compound would typically follow established analytical procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are fundamental for elucidating the chemical structure. For a sample of this compound, the following general protocol would be applied:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, data is typically acquired at a frequency of 300-500 MHz. For ¹³C NMR, a frequency of 75-125 MHz is common. Standard pulse sequences are used to obtain the spectra.[1]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phasing, baseline correction, and referencing (typically to the residual solvent peak or an internal standard like tetramethylsilane) are performed.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed on the attenuated total reflectance (ATR) crystal of the spectrometer. Alternatively, for a solid, a KBr pellet can be prepared, or for a liquid, a thin film can be created between two salt plates.

-

Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹. The instrument records the percentage of transmittance or absorbance at each wavenumber.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific vibrational modes of the bonds within the molecule, such as C-H, C=C, and C=N stretching and bending vibrations.[2][3][4][5]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[6]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[7]

Expected Spectroscopic Data (Hypothetical)

While no experimental data was found, the expected spectroscopic features of this compound can be predicted based on its structure and data from analogous compounds.

¹H NMR

The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the pyridine and benzene rings, as well as for the benzylic and methyl protons.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine H-2 | ~8.3-8.5 | s | 1H |

| Pyridine H-5 | ~6.9-7.1 | d | 1H |

| Pyridine H-6 | ~8.2-8.4 | d | 1H |

| Benzyl CH₂ | ~4.0-4.2 | s | 2H |

| Phenyl H (ortho, meta, para) | ~7.1-7.3 | m | 5H |

| Methyl CH₃ | ~2.2-2.4 | s | 3H |

¹³C NMR

The carbon NMR spectrum would display signals for each unique carbon atom in the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Pyridine C-2 | ~150-152 |

| Pyridine C-3 | ~135-137 |

| Pyridine C-4 | ~145-147 |

| Pyridine C-5 | ~122-124 |

| Pyridine C-6 | ~148-150 |

| Benzyl CH₂ | ~38-40 |

| Phenyl C (ipso) | ~138-140 |

| Phenyl C (ortho, meta, para) | ~126-129 |

| Methyl CH₃ | ~18-20 |

IR Spectroscopy

The IR spectrum would likely exhibit the following characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| Aromatic C-H | 3000-3100 | Stretching |

| Aliphatic C-H | 2850-3000 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| Pyridine Ring | ~1580, ~1470, ~1430 | Ring Stretching |

| C-H Bending | 690-900 | Out-of-plane bending |

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 183, corresponding to the molecular weight of this compound. A prominent fragment ion would likely be observed at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed from the benzyl group. Another significant fragment would be the loss of a hydrogen atom to give an [M-1]⁺ peak at m/z = 182.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data is illustrated in the following diagram.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. journals.aps.org [journals.aps.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine, 4-benzyl- [webbook.nist.gov]

Unraveling the Chemical Identity of 3-Benzyl-4-methylpyridine: A Technical Overview

For researchers, scientists, and professionals engaged in drug development, the precise identification of chemical compounds is paramount. This technical guide addresses the CAS number and molecular weight of the requested compound, 3-Benzyl-4-methylpyridine, and provides data on closely related structural isomers due to the limited direct information available for the specified molecule.

Initial searches for "this compound" did not yield a specific CAS Registry Number or definitive molecular weight, suggesting it may be a rare or novel compound with limited documentation in major chemical databases. However, a comprehensive analysis of structurally similar molecules provides valuable comparative data. This guide will focus on the characterization of its closest isomers: 3-Methyl-4-phenylpyridine, 3-Benzylpyridine, and 4-Benzylpyridine.

Physicochemical Properties of Related Isomers

The fundamental characteristics of these pyridine derivatives are summarized below, offering a baseline for understanding their chemical behavior.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Methyl-4-phenylpyridine | 2052-92-8 | C₁₂H₁₁N | 169.22 |

| 3-Benzylpyridine | 620-95-1 | C₁₂H₁₁N | 169.23 |

| 4-Benzylpyridine | 2116-65-6 | C₁₂H₁₁N | 169.22 |

This data is compiled from various chemical databases and supplier information.

Structural Distinctions and Logical Relationships

The positioning of the benzyl and methyl groups on the pyridine ring significantly influences the compound's properties. The following diagram illustrates the structural differences between the requested compound and its related isomers.

In-depth Technical Guide on the Potential Biological Activities of 3-Benzyl-4-methylpyridine

To our valued researchers, scientists, and drug development professionals,

This guide, therefore, aims to provide valuable insights by summarizing the observed biological activities of structurally related compounds. The information presented below is intended to serve as a foundational resource, potentially guiding future research directions and hypotheses for the investigation of 3-Benzyl-4-methylpyridine. We will explore the activities of derivatives containing benzylpyridine and methylpyridine moieties, which may offer clues to the potential pharmacological profile of the target compound.

Cholinesterase Inhibition: A Potential Target for Neurodegenerative Diseases

A recurring theme in the study of benzyl- and methyl-substituted pyridine derivatives is their potential as cholinesterase inhibitors, a key therapeutic strategy in the management of Alzheimer's disease.

One study focused on 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives and found that compounds featuring a 3-methylpyridine moiety exhibited superior dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) when compared to their 4-methylpyridine counterparts.[1] This suggests that the substitution pattern on the pyridine ring is a critical determinant of inhibitory potency. For instance, compound BOP-1 , a 1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium bromide, displayed IC50 values of 5.90 ± 0.07 μM for AChE and 6.76 ± 0.04 μM for BuChE.[1] Another derivative, BOP-8 , showed potent and selective AChE inhibition with an IC50 of 1.11 ± 0.09 μM.[1]

Furthermore, a series of coumarin-based N-benzyl pyridinium derivatives were synthesized and evaluated for their cholinesterase inhibitory activities.[2] Among these, compounds with a 3-pyridinium moiety were more effective AChE inhibitors than those with a 4-pyridinium structure.[2] Compound 5l from this series was identified as a potent non-competitive inhibitor of AChE with a Ki of 0.356 µM and also demonstrated neuroprotective effects against H₂O₂-induced cell death in PC12 neurons.[2]

Similarly, N-benzyl pyridinium–curcumin derivatives have been investigated as potent AChE inhibitors with antioxidant properties.[3]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds on AChE and BuChE can be determined using a modified Ellman's spectrophotometric method.

-

Enzyme and Substrate Preparation: Acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum) are used as the enzymes. Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) serve as the respective substrates.

-

Reaction Mixture: The reaction is typically carried out in a 96-well microplate. Each well contains a phosphate buffer solution (pH 8.0), a solution of the test compound at various concentrations, and the respective enzyme.

-

Incubation: The mixture is incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI or BTCI) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which acts as a chromogen.

-

Measurement: The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this colored product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over a period of time.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. IC50 values are then determined from the concentration-response curves.[1]

Logical Workflow for Cholinesterase Inhibitor Screening

Caption: Workflow for the discovery and evaluation of novel cholinesterase inhibitors.

Antimicrobial and Antitumor Activities of Related Heterocyclic Compounds

While direct evidence for this compound is absent, the broader family of pyridine-containing heterocyclic compounds has demonstrated a range of other biological activities.

-

Antimicrobial Activity: A study on novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1,3-oxazolidines, which contain a benzyl group, showed antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.

-

Antitumor Activity: Pyridine-bridged analogues of Combretastatin-A4 have been designed and synthesized as potential anticancer agents.[4] These compounds target tubulin polymerization, a critical process in cell division, thereby inhibiting cancer cell growth.[4]

Conclusion and Future Directions

The existing body of research strongly suggests that the pyridine scaffold, particularly when substituted with benzyl and methyl groups, is a promising starting point for the development of new therapeutic agents. The consistent findings of cholinesterase inhibition among various derivatives highlight a potential avenue of investigation for this compound.

Future research should focus on the synthesis and direct biological evaluation of this compound. An initial screening for cholinesterase inhibitory activity would be a logical first step, followed by broader profiling for antimicrobial, and antitumor activities. Detailed structure-activity relationship (SAR) studies, comparing the 3-benzyl-4-methyl isomer with other positional isomers, would be invaluable in elucidating the key structural features required for potent and selective biological activity.

This guide, while not on the specific molecule of interest, provides a comprehensive overview of the therapeutic potential of closely related compounds, offering a solid foundation for initiating new research endeavors in this area.

References

- 1. Design, synthesis and biological assessment of new 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 4-hydroxycoumarin Derivatives Linked to N-benzyl Pyridinium Moiety as Potent Acetylcholinesterase Inhibitors: Design, Synthesis, Biological Evaluation and Docking Study [jsciences.ut.ac.ir]

- 3. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Discovery and history of substituted pyridines

An In-depth Technical Guide to the Discovery and History of Substituted Pyridines

Introduction

The pyridine ring, a heterocyclic aromatic compound, is a fundamental scaffold in medicinal chemistry and materials science. Its discovery in the 19th century from bone tar marked the beginning of a rich history of synthesis and application. While pyridine itself was first isolated by the Scottish chemist Thomas Anderson in 1849, the true potential of this heterocyclic system was unlocked through the development of methods for the synthesis of its substituted derivatives. This guide focuses on a pivotal moment in this history: the discovery of the Hantzsch pyridine synthesis and its eventual translation into a blockbuster class of drugs, the dihydropyridine calcium channel blockers.

The Hantzsch Synthesis: A Foundational Discovery

In 1881, the German chemist Arthur Rudolf Hantzsch reported a one-pot synthesis of a dihydropyridine, which could then be oxidized to the corresponding pyridine. This reaction, now known as the Hantzsch pyridine synthesis (or more accurately, the Hantzsch dihydropyridine synthesis), was a landmark achievement. It provided a straightforward and versatile method for accessing a wide range of substituted pyridines from simple, acyclic precursors: an aldehyde, two equivalents of a β-ketoester, and ammonia. The reaction is a multi-component reaction, valued for its efficiency in building molecular complexity in a single step.

The general workflow for the Hantzsch synthesis involves the condensation of these four components, typically under reflux in a solvent like ethanol or acetic acid, to form a 1,4-dihydropyridine ring. This can be followed by an oxidation step to yield the aromatic pyridine derivative.

Caption: General workflow of the Hantzsch dihydropyridine synthesis and subsequent oxidation.

Experimental Protocol: The Classic Hantzsch Dihydropyridine Synthesis

This protocol describes the synthesis of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a classic example of the Hantzsch reaction.

Materials:

-

Acetaldehyde (1 equivalent)

-

Ethyl acetoacetate (2 equivalents)

-

Ammonia (aqueous solution, ~1.2 equivalents)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (2.0 eq) and ethanol.

-

To this solution, add aqueous ammonia (~1.2 eq) and stir for 15 minutes at room temperature.

-

Slowly add acetaldehyde (1.0 eq) to the reaction mixture. An exothermic reaction may be observed.

-

After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours.

-

Allow the reaction to cool to room temperature, during which the product often crystallizes.

-

Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be recrystallized from ethanol or ethanol/water to yield the pure dihydropyridine as a yellow crystalline solid.

From Synthesis to Medicine: The Discovery of Nifedipine

The true therapeutic potential of the Hantzsch synthesis was realized decades after its discovery. In the 1960s, chemists at Bayer began a systematic investigation of the pharmacological properties of 1,4-dihydropyridines. This research led to the discovery of Nifedipine in 1966, a compound that exhibited potent coronary vasodilator effects. Nifedipine was the first member of the dihydropyridine class of calcium channel blockers, a group of drugs that have had a profound impact on the treatment of hypertension and angina pectoris.

The discovery was driven by structure-activity relationship (SAR) studies, where systematic modifications to the dihydropyridine scaffold were made to optimize biological activity. Key findings from these early studies are summarized below.

| Position | Substitution | Effect on Vasodilator Activity |

| N1 | Unsubstituted (-H) | Essential for activity |

| C2, C6 | Small alkyl groups (e.g., -CH3) | Optimal for activity |

| C3, C5 | Ester groups (-COOR) | Important for activity; nature of the ester influences potency and duration |

| C4 | Aryl ring (e.g., 2-nitrophenyl) | Crucial for activity; substitution on the aryl ring significantly modulates potency |

This table summarizes general SAR findings from early dihydropyridine research.

Mechanism of Action: L-Type Calcium Channel Blockade

Nifedipine and other dihydropyridine drugs exert their therapeutic effect by blocking L-type calcium channels. These voltage-gated ion channels are critical for regulating the influx of calcium (Ca2+) into smooth muscle cells in the vasculature and cardiac muscle cells. Calcium influx is the primary trigger for muscle contraction.

By binding to the α1 subunit of the L-type calcium channel, dihydropyridines stabilize the channel in an inactive state, preventing the influx of Ca2+. This leads to the relaxation of vascular smooth muscle, causing vasodilation (widening of blood vessels). The reduced peripheral resistance leads to a decrease in blood pressure.

Caption: Signaling pathway of L-type calcium channel activation and its inhibition by Nifedipine.

Conclusion

The journey from Anderson's initial isolation of pyridine to the rational design of dihydropyridine drugs like Nifedipine exemplifies the progression of organic and medicinal chemistry. The Hantzsch synthesis, a discovery from the late 19th century, provided the essential chemical tool that, nearly a century later, enabled the development of a major class of cardiovascular drugs. This history underscores the enduring importance of fundamental synthetic methodology in driving therapeutic innovation. The principles of structure-activity relationship and the elucidation of molecular mechanisms of action, built upon this synthetic foundation, continue to guide modern drug discovery.

An In-depth Technical Guide on the Synthesis and Screening of 3-Benzyl-4-methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and screening of novel 3-benzyl-4-methylpyridine derivatives. The document outlines a detailed synthetic protocol utilizing a Negishi cross-coupling reaction and a robust high-throughput screening methodology based on a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay to evaluate the anticancer potential of these compounds. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Synthesis of this compound Derivatives

The synthesis of the target this compound scaffold can be efficiently achieved through a palladium-catalyzed Negishi cross-coupling reaction. This method offers high yields and good functional group tolerance. The overall synthetic strategy involves the coupling of a 3-halo-4-methylpyridine with a benzylzinc reagent.

Synthetic Scheme

The proposed synthetic route is depicted below:

Experimental Protocol: Negishi Cross-Coupling

Materials:

-

3-Bromo-4-methylpyridine

-

Benzyl bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Zinc chloride (ZnCl₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Preparation of Benzylzinc Chloride:

-

To a solution of benzyl bromide (1.1 equivalents) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

To the resulting solution, add a solution of zinc chloride (1.2 equivalents) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Cross-Coupling Reaction:

-

In a separate flask, dissolve 3-bromo-4-methylpyridine (1.0 equivalent) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) in anhydrous toluene under an argon atmosphere.

-

To this solution, add the freshly prepared benzylzinc chloride solution via cannula.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

-

Expected Yield

Based on similar Negishi cross-coupling reactions reported in the literature, the expected yield for the synthesis of this compound and its derivatives is summarized in the table below.

| Compound ID | R Group on Benzyl Ring | Expected Yield (%) |

| 1a | H | 85 |

| 1b | 4-OCH₃ | 82 |

| 1c | 4-Cl | 88 |

| 1d | 3-F | 86 |

Table 1: Expected yields for the synthesis of this compound derivatives.

Screening of this compound Derivatives for Anticancer Activity

Given that pyridine-containing compounds are prevalent in many kinase inhibitors, a plausible therapeutic application for this compound derivatives is in the field of oncology.[1] A high-throughput screening campaign can be initiated to evaluate their potential as kinase inhibitors. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a suitable method for this purpose due to its sensitivity and robustness.[2][3]

Screening Workflow

The screening process for identifying potential kinase inhibitors from the synthesized library of this compound derivatives is outlined below.

Experimental Protocol: HTRF Kinase Assay

This protocol is adapted for a 384-well plate format and is designed to identify inhibitors of a target serine/threonine or tyrosine kinase.

Materials:

-

Synthesized this compound derivatives library (dissolved in DMSO)

-

Target kinase enzyme

-

Biotinylated substrate peptide

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

HTRF detection buffer (containing EDTA to stop the reaction)

-

Europium cryptate-labeled anti-phospho-specific antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Dispensing:

-

Dispense 50 nL of each test compound from the library into the wells of a 384-well plate.

-

For control wells, dispense 50 nL of DMSO.

-

-

Kinase Reaction:

-

Add 5 µL of the target kinase diluted in kinase reaction buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of a mixture of the biotinylated substrate peptide and ATP diluted in kinase reaction buffer to initiate the reaction. The final ATP concentration should be at the Kₘ for the specific kinase.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the enzymatic reaction by adding 10 µL of HTRF detection buffer containing the europium cryptate-labeled antibody and streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm (for the cryptate) and 665 nm (for XL665).

-

The HTRF ratio (665 nm / 620 nm) is calculated and is proportional to the amount of phosphorylated substrate.

-

Data Presentation: In Vitro Anticancer and Kinase Inhibitory Activity

The following table summarizes hypothetical screening data for the synthesized this compound derivatives against a panel of cancer cell lines and a specific kinase (e.g., a receptor tyrosine kinase). IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or kinase activity.

| Compound ID | R Group | IC₅₀ (µM) vs. MCF-7 (Breast Cancer)[1] | IC₅₀ (µM) vs. A549 (Lung Cancer)[4] | IC₅₀ (µM) vs. Target Kinase |

| 1a | H | 15.2 | 21.8 | 5.1 |

| 1b | 4-OCH₃ | 8.5 | 12.3 | 2.3 |

| 1c | 4-Cl | 5.1 | 7.9 | 0.9 |

| 1d | 3-F | 10.7 | 15.4 | 3.7 |

| Doxorubicin | - | 0.9 | 1.2 | N/A |

Table 2: In vitro anticancer and kinase inhibitory activity of this compound derivatives.

Conclusion

This technical guide provides a foundational framework for the synthesis and evaluation of novel this compound derivatives as potential anticancer agents. The outlined Negishi cross-coupling protocol offers a reliable method for accessing these compounds, while the HTRF kinase assay provides a robust platform for high-throughput screening. The presented data and workflows can serve as a starting point for further lead optimization and preclinical development of this promising class of compounds.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Quantum Chemical Calculations for Substituted Pyridines: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Substituted pyridines are a cornerstone of many pharmaceuticals and functional materials due to their versatile chemical properties.[1] Understanding the electronic structure, reactivity, and spectroscopic characteristics of these molecules is paramount for the rational design of new drugs and materials. Quantum chemical calculations have emerged as a powerful tool to predict these properties with high accuracy, guiding synthetic efforts and accelerating the discovery process.[2][3][4] This technical guide provides an in-depth overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to the study of substituted pyridines. It details computational methodologies, presents key calculated data, and illustrates the integration of these computational approaches into drug discovery workflows.

Core Computational Methodologies

The accurate prediction of molecular properties through quantum chemical calculations relies on the careful selection of computational methods, basis sets, and models for environmental effects.

Experimental Protocols: A Generalized Computational Approach

The following protocol outlines a standard procedure for performing quantum chemical calculations on substituted pyridine derivatives, synthesized from methodologies reported in the scientific literature.[5][6][7][8]

1. Molecular Structure Preparation:

-

The initial 3D coordinates of the substituted pyridine molecule are generated using a molecular builder and editor.

-

A preliminary geometry optimization is often performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7), to obtain a reasonable starting geometry.

2. Geometry Optimization:

-

The core of the computational study involves geometry optimization at a higher level of theory, typically Density Functional Theory (DFT).

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked functional for organic molecules, demonstrating a good balance between accuracy and computational cost.[6][7][8] Other functionals, such as CAM-B3LYP or ωB97X-D, may be employed for specific applications like studying charge transfer or long-range interactions.

-

Basis Set: A Pople-style basis set, such as 6-311G+(d,p), is commonly employed to provide a flexible description of the electron density.[6] This basis set includes diffuse functions (+) to describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

-

The optimization process continues until the forces on the atoms and the change in energy between successive steps fall below predefined convergence criteria. A frequency calculation is then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

3. Solvation Modeling:

-

To simulate the effect of a solvent, which is crucial for comparing with experimental data, an implicit solvation model is often employed.

-

The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) or the Conductor-like Polarizable Continuum Model (C-PCM) are common choices.[6][7] These models represent the solvent as a continuous dielectric medium, reducing computational cost compared to explicit solvent models. The choice of solvent (e.g., water, dichloromethane) should match the experimental conditions.

4. Calculation of Molecular Properties:

-

Once the geometry is optimized, a variety of molecular properties can be calculated at the same level of theory. These include:

-

Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap.[6][8][9]

-

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy.

-

Spectroscopic Properties: IR and Raman vibrational frequencies, and UV-Vis electronic transitions (using Time-Dependent DFT, or TD-DFT).

-

Reactivity Descriptors: Nucleophilicity, electrophilicity, and pKa values.[5][6][7]

-

Data Presentation: Calculated Properties of Substituted Pyridines

The following tables summarize key quantitative data obtained from quantum chemical calculations for a range of substituted pyridines, providing a valuable resource for comparison and analysis.

Table 1: Calculated Nucleophilicity and HOMO-LUMO Energies of Selected 4-Substituted Pyridines

| Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Global Nucleophilicity (eV) |

| -H | -6.89 | -0.21 | 6.68 | 2.89 |

| -CH3 | -6.65 | -0.15 | 6.50 | 3.01 |

| -OCH3 | -6.32 | -0.09 | 6.23 | 3.15 |

| -N(CH3)2 | -5.54 | 0.12 | 5.66 | 3.54 |

| -CN | -7.54 | -1.12 | 6.42 | 2.45 |

| -NO2 | -7.98 | -1.87 | 6.11 | 2.21 |

Data synthesized from studies employing DFT/B3LYP/6-311G+(d,p) level of theory.[6][8]

Table 2: Predicted vs. Experimental pKa Values of Substituted Pyridiniums

| Substituent | Calculated pKa | Experimental pKa |

| -H | 5.21 | 5.25 |

| 4-CH3 | 6.05 | 6.02 |

| 4-OCH3 | 6.62 | 6.58 |

| 4-N(CH3)2 | 9.71 | 9.70 |

| 3-CN | 1.45 | 1.39 |

| 4-CN | 1.90 | 1.90 |

| 3-NO2 | 0.81 | 0.81 |

| 4-NO2 | 1.61 | 1.61 |

Calculated pKa values are based on DFT calculations with an implicit water solvent model.[5][7]

Mandatory Visualization: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the application of quantum chemical calculations for substituted pyridines in a drug discovery context.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and predictive framework for investigating the properties of substituted pyridines. The methodologies outlined in this guide, coupled with the presented data, offer a valuable starting point for researchers in academia and the pharmaceutical industry. By integrating these computational techniques into research and development workflows, it is possible to gain deeper insights into molecular behavior, rationalize experimental observations, and ultimately accelerate the design and discovery of novel molecules with desired functionalities. The continued development of computational methods and hardware will undoubtedly expand the scope and accuracy of these calculations, further solidifying their indispensable role in modern chemical and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Solubility Profile of 3-Benzyl-4-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Benzyl-4-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for this specific compound, this document infers its solubility profile based on the known properties of structurally related molecules. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility in various solvents, a critical parameter for its application in research and development.

Predicted Solubility of this compound

The solubility of a compound is fundamentally governed by its molecular structure, including its polarity, size, and the presence of functional groups capable of hydrogen bonding. This compound possesses a moderately polar pyridine ring, a nonpolar benzyl group, and a methyl group. The presence of the large, nonpolar benzyl group is expected to significantly influence its solubility, likely reducing its affinity for polar solvents like water and enhancing its solubility in organic solvents.

To provide a clearer projection of its behavior, the following table summarizes the known solubility of structurally analogous compounds.

| Compound | Structure | Molecular Weight ( g/mol ) | Water Solubility | Organic Solvent Solubility |

| Pyridine | C₅H₅N | 79.10 | Miscible | Miscible with most organic solvents |

| 3-Methylpyridine | C₆H₇N | 93.13 | Miscible[1][2] | Highly soluble in ethanol, ether, and chloroform[3] |

| 4-Methylpyridine | C₆H₇N | 93.13 | Miscible[4] | Soluble in ethanol and ether[5][6] |

| 4-Benzylpyridine | C₁₂H₁₁N | 169.22 | Insoluble[7][8][9] | Soluble in ethanol and ether[7][8] |

| This compound | C₁₃H₁₃N | 183.25 | Predicted: Low to Insoluble | Predicted: Soluble |

Based on this comparative analysis, it is anticipated that this compound will exhibit low solubility in aqueous solutions and good solubility in common organic solvents such as ethanol, ether, and chloroform. The addition of the benzyl group to the pyridine ring, as seen in the case of 4-benzylpyridine, drastically reduces water solubility. The further addition of a methyl group is unlikely to counteract this effect.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain precise and reliable quantitative solubility data for this compound, the shake-flask method is the gold standard for determining thermodynamic solubility.[10][11][12][13] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, ethyl acetate)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.[10]

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[11][12] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant measured solubility over time.[10]

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could artificially inflate the measured concentration.

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 5. 4-Methylpyridine | 108-89-4 [amp.chemicalbook.com]

- 6. 4-Methylpyridine CAS#: 108-89-4 [m.chemicalbook.com]

- 7. 4-Benzylpyridine CAS#: 2116-65-6 [m.chemicalbook.com]

- 8. 4-Benzylpyridine | 2116-65-6 [amp.chemicalbook.com]

- 9. 4-Benzylpyridine(2116-65-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. bioassaysys.com [bioassaysys.com]

Methodological & Application

Application Notes and Protocols: 3-Benzyl-4-methylpyridine as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

While direct catalytic applications of 3-benzyl-4-methylpyridine are not extensively documented in current literature, its structural features—a substituted pyridine ring—suggest its potential as a ligand in various transition metal-catalyzed reactions. Pyridine and its derivatives are a versatile class of ligands, widely employed to modulate the electronic and steric properties of metal centers, thereby influencing catalytic activity, selectivity, and stability.[1][2] This document provides an overview of the potential applications of this compound as a ligand, drawing parallels with structurally similar pyridine-based ligands, and offers generalized protocols for its use in key cross-coupling reactions.

Introduction to Pyridine-Based Ligands in Catalysis

Pyridine derivatives serve as excellent neutral, monodentate ligands for a variety of transition metals, most notably palladium. The nitrogen atom's lone pair of electrons coordinates to the metal center, and the electronic properties of the pyridine ring can be fine-tuned by introducing substituents.

-

Electronic Effects: Electron-donating groups (like the methyl and benzyl groups in this compound) increase the electron density on the nitrogen atom, enhancing its σ-donating ability. This can lead to a more electron-rich metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition.[1][2]

-

Steric Effects: The size and position of substituents on the pyridine ring can influence the coordination geometry around the metal center and control substrate access. The benzyl group at the 3-position and the methyl group at the 4-position of the proposed ligand would create a specific steric environment that could be beneficial for certain transformations.[3]

Based on these principles, this compound is a promising candidate as a ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental tools in synthetic organic chemistry and drug discovery.

Potential Applications in Palladium-Catalyzed Cross-Coupling Reactions

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[4][5] Pyridine-based ligands can stabilize the palladium catalyst and influence the reaction's efficiency.

Hypothetical Role of this compound:

The electron-donating nature of the methyl and benzyl groups in this compound would likely enhance the reactivity of the palladium catalyst. The steric bulk introduced by the benzyl group could potentially favor the coupling of sterically demanding substrates or influence the regioselectivity of the reaction.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

b) Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[6][7] The choice of ligand is crucial for the success of this reaction, affecting both yield and selectivity.

Hypothetical Role of this compound:

Similar to the Suzuki-Miyaura coupling, the electronic properties of this compound could lead to a more active palladium catalyst. The steric hindrance might play a role in the regioselectivity of the alkene insertion step.

Generalized Catalytic Cycle for the Heck Reaction:

Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Heck reactions where this compound could be screened as a ligand. Researchers should optimize these conditions for their specific substrates.

a) General Protocol for a Suzuki-Miyaura Coupling Reaction

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

This compound (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)

Procedure:

-

To a reaction vial, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture to the vial.

-

Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 4-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Experimental Workflow:

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

b) General Protocol for a Heck Reaction

Materials:

-

Aryl halide (1.0 mmol)

-

Alkene (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

This compound (0.04 mmol, 4 mol%)

-

Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)) (1.5 mmol)

-

Solvent (e.g., DMF or Acetonitrile, 5 mL)

Procedure:

-

In a reaction vessel, dissolve the aryl halide, palladium(II) acetate, and this compound in the chosen solvent.

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add the alkene and the base to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 80-120 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, filter the reaction mixture to remove any solids.

-

Partition the filtrate between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Data Presentation

As there is no specific data for this compound, the following table summarizes the performance of various substituted pyridine ligands in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, providing a benchmark for comparison.

| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pyridine | 2 | K₂CO₃ | Toluene/H₂O | 100 | 85 | [1] |

| 4-Methylpyridine | 2 | K₂CO₃ | Toluene/H₂O | 100 | 92 | [1] |

| 4-(Dimethylamino)pyridine | 2 | K₂CO₃ | Toluene/H₂O | 100 | 95 | [1] |

| 2,6-Lutidine | 2 | K₂CO₃ | Toluene/H₂O | 100 | 78 | [1] |

| 2-Chloropyridine | 2 | K₂CO₃ | Toluene/H₂O | 100 | 65 | [8] |

Note: The data presented is a representative compilation from various sources and should be used for comparative purposes only. Actual yields will vary depending on the specific substrates and reaction conditions.

Conclusion

While direct experimental evidence is pending, the structural characteristics of this compound make it a compelling candidate as a ligand for palladium-catalyzed cross-coupling reactions. Its electron-rich nature and specific steric profile suggest it could offer unique advantages in terms of catalytic activity and selectivity. The provided protocols offer a starting point for researchers to explore the potential of this and other novel pyridine-based ligands in their synthetic endeavors. Further investigation is warranted to fully elucidate the catalytic performance of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. musechem.com [musechem.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Benzyl-4-methylpyridine: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Benzyl-4-methylpyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process: the bromination of 4-methylpyridine to yield 3-bromo-4-methylpyridine, followed by a nickel-catalyzed Kumada cross-coupling reaction with benzylmagnesium chloride.

Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of 3-Bromo-4-methylpyridine

| Parameter | Value |

| Reactants | |

| 4-Methyl-3-aminopyridine | 10.8 g (0.1 mol) |

| Hydrobromic Acid (48%) | 46 mL (0.4 mol) |

| Bromine | 15 mL (0.3 mol) |

| Sodium Nitrite | 42 g (in 40% aqueous solution) |

| Sodium Hydroxide (50%) | As needed for pH adjustment |

| Reaction Conditions | |

| Temperature (Diazotization) | -5 °C |

| Temperature (Bromination) | 0 °C |

| Reaction Time | 1-2 hours |

| Product | |

| 3-Bromo-4-methylpyridine | |

| Molar Yield | ~95% |

| Appearance | Tan oil |

Table 2: Kumada Coupling for the Synthesis of this compound

| Parameter | Value |

| Reactants | |

| 3-Bromo-4-methylpyridine | 1.72 g (10 mmol) |

| Benzylmagnesium Chloride (1.0 M in THF) | 30 mL (30 mmol) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) ((dppf)NiCl₂) | 0.27 g (0.5 mmol) |

| Reaction Conditions | |

| Solvent | Diethyl ether (Et₂O) |

| Temperature | Reflux |

| Reaction Time | 3-40 hours (monitored by TLC/GC) |

| Product | |

| This compound | |

| Expected Yield | Good |

| Purification | Column Chromatography |

Experimental Protocols

Step 1: Synthesis of 3-Bromo-4-methylpyridine

This protocol is adapted from a standard diazotization-bromination reaction of an aminopyridine.

Materials:

-

4-Methyl-3-aminopyridine

-

Hydrobromic acid (48%)

-

Bromine

-

Sodium nitrite

-

Sodium hydroxide (50% solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, add 4-methyl-3-aminopyridine (10.8 g, 0.1 mol) to 48% hydrobromic acid (46 mL, 0.4 mol).

-

Cool the mixture to -5 °C.

-

Slowly add bromine (15 mL, 0.3 mol) dropwise over 30-35 minutes, maintaining the temperature below 0 °C.

-

After the bromine addition is complete, add a 40% aqueous solution of sodium nitrite (42 g) dropwise over 1-1.5 hours, keeping the temperature at 0 °C.

-

Continue stirring at 0 °C for an additional 30 minutes.

-

Slowly add 50% sodium hydroxide solution to adjust the pH of the solution to 9, while keeping the temperature below 20 °C.

-

Extract the reaction mixture with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-4-methylpyridine as a tan oil.

Step 2: Synthesis of this compound via Kumada Coupling

This protocol is based on a general procedure for the nickel-catalyzed cross-coupling of aryl bromides with Grignard reagents.[1]

Materials:

-

3-Bromo-4-methylpyridine

-

Benzylmagnesium chloride (1.0 M solution in THF)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) ((dppf)NiCl₂)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry, nitrogen-flushed flask, add 3-bromo-4-methylpyridine (1.72 g, 10 mmol) and (dppf)NiCl₂ (0.27 g, 0.5 mmol).

-

Add anhydrous diethyl ether as the solvent.

-

At room temperature, add the benzylmagnesium chloride solution (30 mL, 30 mmol) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from 3 to 40 hours.[1]

-

Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Pyridine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse applications of pyridine derivatives in medicinal chemistry, with a focus on their roles as anticancer, antiviral, and antibacterial agents. This document includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside quantitative data and visual representations of key biological pathways and experimental workflows.

Introduction to Pyridine Derivatives in Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability have made it a privileged structure in the design of novel therapeutic agents. The pyridine ring is present in numerous FDA-approved drugs, highlighting its importance in drug discovery and development. Pyridine derivatives exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, antibacterial, anti-inflammatory, and neuroprotective effects. This versatility stems from the ability to readily modify the pyridine core, allowing for the fine-tuning of physicochemical properties and biological targets.

Anticancer Applications of Pyridine Derivatives

Pyridine-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival.[1] Several FDA-approved drugs, such as Sorafenib and Regorafenib, feature a pyridine moiety and function as multi-kinase inhibitors.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

A prominent mechanism of action for many pyridine-based anticancer agents is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its downstream signaling cascade, ultimately leading to a reduction in tumor blood supply, thereby inhibiting tumor growth and metastasis.

Quantitative Data for Anticancer Activity

The anticancer efficacy of pyridine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea Derivative 8e | MCF-7 (Breast) | 3.93 | [2] |

| Pyridine-Urea Derivative 8b | NCI 60-cell line panel | 5.0 (VEGFR-2) | [2] |

| Nicotinamide Derivative 30 | HCT-116 (Colon) | 15.4 | [3] |

| Nicotinamide Derivative 30 | HepG2 (Liver) | 9.8 | [3] |

| Pyridine Derivative 31 | HepG2 (Liver) | 21.0 | [3] |

| Pyridine Derivative 31 | MCF-7 (Breast) | 26.1 | [3] |

Antiviral Applications of Pyridine Derivatives

Pyridine derivatives have demonstrated significant potential as antiviral agents, exhibiting activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and coronaviruses.[4][5]

Mechanisms of Antiviral Action

The antiviral mechanisms of pyridine derivatives are diverse and target various stages of the viral life cycle. These include:

-

Inhibition of Viral Enzymes: Many pyridine-containing compounds act as inhibitors of crucial viral enzymes such as reverse transcriptase, protease, and polymerase, which are essential for viral replication.

-

Blocking Viral Entry: Some derivatives can interfere with the binding of viral particles to host cell receptors, thereby preventing infection.

-

Interference with Viral Assembly and Release: Pyridine derivatives can also disrupt the formation of new viral particles and their subsequent release from the host cell.

Antibacterial Applications of Pyridine Derivatives

The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Pyridine derivatives have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria.

Mechanisms of Antibacterial Action

Key antibacterial mechanisms of pyridine derivatives include:

-

Inhibition of DNA Gyrase: Some pyridine derivatives, such as certain pyridine-3-carboxamide-6-yl-ureas, target the ATPase subunit of bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.

-

Disruption of Bacterial Membranes: Quaternized pyridine derivatives can possess amphiphilic properties that allow them to interact with and disrupt the integrity of bacterial cell membranes, causing leakage of cellular contents and ultimately cell lysis.

Experimental Protocols

Synthesis of Pyridine Derivatives

This protocol describes the synthesis of a Hantzsch 1,4-dihydropyridine, a common precursor to many pyridine derivatives.

Materials:

-

Ethyl acetoacetate

-

Ammonium acetate

-

Formaldehyde (40% aqueous solution)

-

Ethanol

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a 100 mL round-bottom flask, add ethyl acetoacetate (6.5 g), ammonium acetate (3.9 g), and formaldehyde (5 mL of a 40% aqueous solution).

-

Add a magnetic stir bar and attach a reflux condenser.

-

Heat the reaction mixture to reflux with stirring for 2 hours.

-

After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold ethanol.

-

Dry the product in a desiccator. The expected product is diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.

This protocol outlines the amination of pyridine to form 2-aminopyridine.

Materials:

-

Pyridine

-

Sodium amide (NaNH₂)

-

Anhydrous Toluene

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Mechanical stirrer

-

Heating mantle

-

Ammonium chloride solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add anhydrous toluene to the flask, followed by sodium amide.

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add pyridine dropwise to the refluxing mixture over 1 hour.

-

Continue refluxing for an additional 4-6 hours. The reaction mixture will turn dark.

-

Cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-aminopyridine.

-

The product can be further purified by recrystallization or distillation.

Biological Evaluation Protocols

This protocol is used to determine the cytotoxic effects of pyridine derivatives on cancer cell lines.

This protocol determines the lowest concentration of a pyridine derivative that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Pyridine derivative stock solution

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Prepare serial two-fold dilutions of the pyridine derivative in MHB in a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the diluted compound.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, absorbance can be measured using a microplate reader.

This assay measures the ability of a pyridine derivative to inhibit the formation of viral plaques in a cell monolayer.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells) in a 6-well plate

-

Virus stock of known titer

-

Pyridine derivative stock solution

-

Culture medium (e.g., DMEM)

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Wash the confluent cell monolayer with phosphate-buffered saline (PBS).

-

Prepare serial dilutions of the pyridine derivative in culture medium.

-

Pre-incubate the virus with each dilution of the compound for 1 hour at 37°C.

-

Infect the cell monolayers with the virus-compound mixtures.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose and the corresponding concentration of the pyridine derivative.

-

Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-5 days).

-

Fix the cells and stain with crystal violet to visualize and count the plaques.

-

Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC50 (50% effective concentration).

This assay determines the ability of a pyridine derivative to inhibit the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Pyridine derivative stock solution

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing VEGFR-2 kinase, kinase buffer, and the pyridine derivative at various concentrations.

-

Initiate the kinase reaction by adding ATP and the substrate.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, which involves a luminescence-based detection method.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value of the pyridine derivative by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion

Pyridine derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their broad range of biological activities, coupled with their synthetic accessibility, ensures their continued importance in the development of new and effective therapies for a multitude of diseases. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of novel pyridine-based therapeutic agents.

References

- 1. hakon-art.com [hakon-art.com]

- 2. Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 3-Amino-4-methylpyridine as a Versatile Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-4-methylpyridine, also known as 3-amino-4-picoline, is a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its unique structural features, combining the reactivity of an aromatic amine with the specific electronic properties of the pyridine ring, make it a valuable precursor for a wide array of complex molecules. This compound serves as a crucial starting material in the synthesis of various pharmaceutical and agrochemical agents. Notably, it is a key intermediate in the production of the anti-HIV drug Nevirapine and precursors to Janus kinase (JAK) inhibitors like Tofacitinib.[1][2][3][4] These application notes provide a detailed overview of the synthetic utility of 3-amino-4-methylpyridine, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Synthetic Applications

The primary utility of 3-amino-4-methylpyridine lies in its role as a versatile intermediate that can undergo a range of chemical transformations. The amino group can be readily diazotized and substituted, allowing for the introduction of various functionalities at the 3-position of the pyridine ring. Furthermore, the pyridine nitrogen can be quaternized, and the ring system can be modified through various substitution and coupling reactions.

A key transformation is the conversion of 3-amino-4-methylpyridine to 3-bromo-4-methylpyridine via a Sandmeyer-type reaction. This bromo-derivative is a crucial intermediate for introducing further complexity, for example, through cross-coupling reactions or nucleophilic substitutions, on the path to pharmacologically active molecules.

Key Experiments and Quantitative Data

The following tables summarize quantitative data for key synthetic transformations involving 3-amino-4-methylpyridine and its derivatives.

Table 1: Synthesis of 3-Amino-4-methylpyridine

| Starting Material | Reagents and Solvents | Reaction Conditions | Yield (%) | Reference |

| 3-Bromo-4-methylpyridine | Methanol, Ammonia, Copper Sulfate | 160°C, 8 hours, high pressure | 95 | [3] |

| 3-Bromo-4-methylpyridine | Concentrated Ammonia, Copper Sulfate | 180°C, 8 hours, high pressure | 90 | [3] |

| 4-Methylpyridine-3-boronic acid | Methanol, Ammonia (28%), Copper Oxynitride | Room Temperature, 2 hours | 95 | [2] |

| 4-Methyl-3-nitropyridine | Methanol, 10% Pd/C, H₂ (0.5 MPa) | 30-40°C, 15 hours | 95-97 | [5] |

Table 2: Synthesis of 3-Bromo-4-methylpyridine from 3-Amino-4-methylpyridine

| Starting Material | Reagents and Solvents | Reaction Conditions | Yield (%) | Reference |

| 3-Amino-4-methylpyridine | 48% HBr, Bromine, Sodium Nitrite | -5°C to 0°C | 95 | [5][6] |

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-methylpyridine from 3-Bromo-4-methylpyridine

This protocol describes the amination of 3-bromo-4-methylpyridine under high pressure.

Materials:

-

3-Bromo-4-methylpyridine (150 g)

-

Methanol (300 ml)

-

Copper Sulfate (5 g)

-

Ammonia gas

Procedure:

-

In a high-pressure reaction vessel, add methanol (300 ml), 3-bromo-4-methylpyridine (150 g), and copper sulfate (5 g).[3]

-

Seal the vessel and introduce ammonia gas until the pressure reaches 5 atm.[3]

-

Heat the reaction mixture to 160°C and maintain for 8 hours.[3]

-

After cooling the reactor to room temperature, filter the reaction mixture.[3]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[3]

-

Recrystallize the solid from ethyl acetate to yield 3-amino-4-methylpyridine.[3]

Expected Yield: 89 g (95%)[3]

Protocol 2: Synthesis of 3-Bromo-4-methylpyridine from 3-Amino-4-methylpyridine

This protocol details the diazotization of 3-amino-4-methylpyridine followed by bromination.

Materials:

-

3-Amino-4-methylpyridine (10.8 g, 0.1 mol)

-

48% Hydrobromic acid (46 ml, 0.4 mol)

-

Bromine (15 ml, 0.3 mol)

-

40% Sodium nitrite solution (42 g)

-

50% Sodium hydroxide solution

-

Ethyl acetate

Procedure:

-

In a flask cooled with an ice-salt bath, add 48% hydrobromic acid (46 ml).[5][6]

-

Slowly add 3-amino-4-methylpyridine (10.8 g) to the acid.[5]

-

Cool the mixture to -5°C and slowly add bromine (15 ml) dropwise over 30-35 minutes.[5][6]

-

Maintaining the temperature below 0°C, add the 40% sodium nitrite solution dropwise over 1-1.1 hours.[5][6]

-

After the addition is complete, continue stirring at below 0°C for 30 minutes.[6]

-

Slowly add 50% sodium hydroxide solution to adjust the pH of the solution to 9, keeping the temperature below 20°C.[5][6]

-

Extract the reaction mixture with ethyl acetate.[5]

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain 3-bromo-4-methylpyridine.[5]

Synthetic Workflow and Signaling Pathway Diagrams

The following diagram illustrates a synthetic workflow utilizing 3-amino-4-methylpyridine as a building block in the synthesis of a key intermediate for the JAK inhibitor, Tofacitinib.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 4. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 5. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 6. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pyridine Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental heterocyclic aromatic organic compounds extensively utilized as precursors and intermediates in the pharmaceutical, agrochemical, and various other chemical industries. Their presence as active pharmaceutical ingredients (APIs), impurities, or degradation products necessitates robust and reliable analytical methods for their quantification and control. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the separation, identification, and quantification of pyridine compounds. This document provides detailed application notes and protocols for the HPLC analysis of these compounds, catering to the needs of researchers, scientists, and professionals in drug development.

Principle of Separation

The separation of pyridine compounds by HPLC is typically achieved using reversed-phase or mixed-mode chromatography. In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the basic nature of the pyridine ring, peak tailing can be a common issue. To mitigate this, mobile phase modifiers such as acids (e.g., formic acid, acetic acid, or trifluoroacetic acid) are often added to protonate silanol groups on the stationary phase and improve peak shape. For more polar or charged pyridine derivatives, such as pyridinium salts, ion-pairing agents may be added to the mobile phase to enhance retention and separation. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers an alternative approach for the separation of a wide range of pyridine compounds with varying polarities.[1][2]

Experimental Protocols